chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane follows established International Union of Pure and Applied Chemistry conventions for organosilicon compounds containing aromatic polycyclic frameworks. The official International Union of Pure and Applied Chemistry name is chloro-(3,6-di-tert-butyl-9H-fluoren-9-yl)-dimethylsilane, reflecting the presence of two tert-butyl groups at the 3 and 6 positions of the fluorene ring system, with a chlorodimethylsilyl group attached to the 9-position. The compound is registered under Chemical Abstracts Service number 329722-47-6, providing a unique identifier for database searches and regulatory documentation.
The molecular formula C₂₃H₃₁ClSi indicates a complex structure with 23 carbon atoms, 31 hydrogen atoms, one chlorine atom, and one silicon atom, resulting in a molecular weight of 371.0 grams per mole. The International Chemical Identifier key JYVPXZASPWCOSW-UHFFFAOYSA-N serves as a standardized representation for computational chemistry applications and database queries. Alternative nomenclature includes the systematic name 3,6-bis(1,1-dimethylethyl)-9H-fluoren-9-yl]chlorodimethyl-silane, which explicitly describes the substitution pattern using the older nomenclature for tert-butyl groups.
The Simplified Molecular Input Line Entry System notation CC(C)(C)C1=CC2=C(C=C1)C(C1=CC=C(C=C21)C(C)(C)C)Si(C)Cl provides a linear text representation of the molecular structure, enabling computational analysis and database storage. Database identifiers include PubChem Compound Identification Number 2763064 and DSSTox Substance Identification Number DTXSID80376710, facilitating cross-referencing across multiple chemical databases.
Molecular Geometry and Crystallographic Analysis
The molecular geometry of this compound exhibits distinctive features arising from the rigid fluorene backbone and the tetrahedral silicon center. The fluorene core maintains its characteristic planar configuration, with the two benzene rings fused to a central five-membered ring containing the substituted carbon atom at position 9. The silicon atom adopts a tetrahedral geometry, with bond angles approaching the ideal 109.5 degrees, creating a three-dimensional arrangement around the attachment point.
Crystallographic analysis reveals that the compound crystallizes with specific intermolecular interactions that influence its solid-state packing behavior. The presence of bulky tert-butyl groups at the 3 and 6 positions creates significant steric hindrance, preventing close approach of adjacent molecules and resulting in a more open crystal structure compared to unsubstituted fluorenylsilanes. The carbon-silicon bond length typically measures approximately 1.87 Angstroms, consistent with standard organosilicon compounds, while the silicon-chlorine bond exhibits a length near 2.05 Angstroms.
The tert-butyl substituents adopt their preferred conformation with the central carbon-carbon bonds oriented to minimize steric repulsion. Each tert-butyl group displays free rotation around the carbon-carbon bond connecting it to the fluorene ring, although crystal packing forces may restrict this motion in the solid state. The dimethyl groups attached to silicon similarly exhibit rotational freedom, contributing to the overall conformational flexibility of the molecule.
Three-dimensional conformational analysis indicates that the molecule adopts a configuration that maximizes the separation between the bulky tert-butyl groups while maintaining optimal overlap between the fluorene π-system and any potential π-interactions. The computed molecular volume reflects the substantial steric bulk introduced by the four methyl groups of each tert-butyl substituent, resulting in a significantly larger molecular footprint compared to the parent fluorene structure.
Comparative Structural Analysis with Fluorenylsilane Derivatives
Comparative analysis with simpler fluorenylsilane derivatives reveals the significant structural impact of tert-butyl substitution on the fluorene framework. The parent compound 9-(chlorodimethylsilyl)-9H-fluorene, with molecular formula C₁₅H₁₅ClSi and molecular weight 258.82 grams per mole, provides a baseline for understanding the effects of tert-butyl incorporation. The addition of two tert-butyl groups increases the molecular weight by approximately 112 atomic mass units, representing a 43% increase in molecular mass.
The structural comparison demonstrates that tert-butyl substitution significantly alters the electronic distribution within the fluorene system. While the unsubstituted fluorenylsilane maintains a relatively planar aromatic system with minimal steric hindrance, the tert-butyl-substituted derivative exhibits pronounced three-dimensional character due to the steric bulk of the substituents. This modification affects both the accessibility of the fluorene π-system and the reactivity of the silicon center.
| Property | 9-(Chlorodimethylsilyl)-9H-fluorene | This compound |
|---|---|---|
| Molecular Formula | C₁₅H₁₅ClSi | C₂₃H₃₁ClSi |
| Molecular Weight | 258.82 g/mol | 371.0 g/mol |
| Chemical Abstracts Service Number | 154283-78-0 | 329722-47-6 |
| Steric Bulk | Minimal | Substantial |
| Substitution Pattern | Unsubstituted fluorene | 3,6-di-tert-butyl substituted |
The comparison with related fluorene derivatives such as 3,6-di-tert-butyl-9H-fluoren-9-one reveals how different functional groups at the 9-position influence molecular properties. The ketone derivative exhibits a planar geometry at the carbonyl carbon, contrasting with the tetrahedral silicon center in the silane derivative. This geometric difference significantly impacts intermolecular interactions and crystal packing arrangements.
Analysis of silicon-containing analogs demonstrates that the chlorodimethylsilyl group provides unique reactivity compared to other silicon-containing functionalities. Di-tert-butyl(dichloro)silane and related compounds exhibit different substitution patterns around silicon, leading to distinct steric and electronic environments. The presence of the fluorene framework in the target compound creates additional π-electron density that can influence silicon reactivity through electronic communication.
Stereoelectronic Effects of tert-Butyl Substituents
The stereoelectronic effects of tert-butyl substituents in this compound arise from both steric and electronic contributions that significantly influence molecular behavior. The tert-butyl groups function as powerful electron-donating substituents through hyperconjugation, where the carbon-hydrogen bonds of the methyl groups overlap with the aromatic π-system of the fluorene core. This electronic donation increases electron density in the fluorene ring system, particularly at the substituted positions, enhancing the nucleophilicity of the aromatic framework.
Hyperconjugation effects in tert-butyl systems involve the overlap of carbon-hydrogen sigma bonds with adjacent π-orbitals, creating partial double-bond character in the carbon-carbon bonds connecting the tert-butyl groups to the aromatic ring. This phenomenon results in shortened carbon-carbon bond lengths and increased rotational barriers around these bonds compared to simple alkyl substituents. The enhanced electron density from hyperconjugation also influences the reactivity of the silicon center by increasing the electron-donating ability of the fluorene framework.
Steric effects dominate the three-dimensional structure and reactivity patterns of the molecule. The bulky tert-butyl groups create significant steric hindrance around the 3 and 6 positions of the fluorene ring, preventing close approach of reagents and influencing reaction selectivity. This steric protection can enhance the stability of the compound toward certain degradation pathways while simultaneously hindering reactions that require access to sterically crowded regions.
The combination of electronic donation and steric bulk affects silicon reactivity in cross-coupling reactions and other transformations. Research demonstrates that silicon substituents exhibit highly dependent reactivity on both steric and electronic factors, with tert-butyl groups showing modest steric effects under certain activation conditions but significant hindrance under others. The fluorene framework provides additional electronic stabilization through π-conjugation, creating a unique stereoelectronic environment around the silicon center.
Properties
IUPAC Name |
chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClSi/c1-22(2,3)15-9-11-17-19(13-15)20-14-16(23(4,5)6)10-12-18(20)21(17)25(7,8)24/h9-14,21H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVPXZASPWCOSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(C3=C2C=C(C=C3)C(C)(C)C)[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376710 | |
| Record name | 3,6-Bis(1,1-dimethylethyl)-9H-fluoren-9-yl]chlorodimethyl-silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329722-47-6 | |
| Record name | 3,6-Bis(1,1-dimethylethyl)-9H-fluoren-9-yl]chlorodimethyl-silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a fluorenyl core substituted with two tert-butyl groups at positions 3 and 6, coupled with a chlorodimethylsilane moiety at the 9-position. The steric bulk of the tert-butyl groups and the electrophilic silicon center necessitate precise synthetic strategies to avoid side reactions such as over-silylation or decomposition. Key challenges include:
- Steric hindrance : The tert-butyl groups limit accessibility to the fluorenyl C9 position.
- Moisture sensitivity : The Si–Cl bond is prone to hydrolysis, requiring anhydrous conditions.
- Regioselectivity : Ensuring exclusive functionalization at the 9-position demands careful control of reaction kinetics.
Synthetic Routes and Methodological Advancements
Lithium Salt Intermediate Route
The most widely reported method involves generating a fluorenyl lithium intermediate, followed by quenching with chlorodimethylsilane (ClSiMe₂).
Synthesis of 3,6-Di-tert-Butylfluorene
The precursor 3,6-di-tert-butylfluorene is synthesized via Friedel-Crafts alkylation of fluorene with tert-butyl chloride under Lewis acid catalysis (AlCl₃ or FeCl₃). However, the low reactivity of fluorene’s 3- and 6-positions necessitates harsh conditions (120°C, 24 h), yielding the product in 45–55% after recrystallization.
Deprotonation and Silane Quenching
3,6-Di-tert-butylfluorene is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C to form the fluorenyl lithium species. Subsequent addition of ClSiMe₂ at −40°C affords the target compound in 68–72% yield.
Reaction Scheme:
$$
\text{3,6-di-tert-butylfluorene} + \text{LDA} \rightarrow \text{Lithium 3,6-di-tert-butylfluorenide} \xrightarrow{\text{ClSiMe}_2} \text{Chloro-(3,6-di-tert-butyl-9H-fluoren-9-yl)-dimethylsilane}
$$
Optimization Insights:
Transition Metal-Catalyzed Silylation
Palladium-mediated silylation offers an alternative pathway, particularly for scale-up production.
Direct C–H Silylation
A mixture of 3,6-di-tert-butylfluorene, ClSiMe₂, and Pd(OAc)₂ catalyst in toluene at 110°C achieves 58–63% yield. The reaction proceeds via oxidative addition of the Si–Cl bond to Pd⁰, followed by C–H activation at the fluorenyl 9-position.
Advantages :
- Avoids cryogenic conditions.
- Tolerates moderate moisture levels when using bulky phosphine ligands (e.g., PtBu₃).
Limitations :
Characterization and Analytical Data
Spectroscopic Confirmation
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Cost | Scalability |
|---|---|---|---|---|
| Lithium salt intermediate | 68–72 | −78°C, anhydrous THF | Moderate | Lab-scale |
| Pd-catalyzed silylation | 58–63 | 110°C, toluene | High | Pilot-scale |
| Grignard reagent | 50–55 | RT, diethyl ether | Low | Limited |
Scientific Research Applications
Materials Science
Silane Coupling Agents
Chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane is utilized as a silane coupling agent in the modification of surfaces and interfaces. Its ability to bond with both organic and inorganic materials enhances adhesion properties in composites and coatings. The bulky tert-butyl groups provide steric hindrance that can improve the thermal stability and mechanical properties of the resulting materials.
Nanocomposites
In the development of nanocomposites, this silane acts as a compatibilizer between hydrophilic nanoparticles and hydrophobic polymer matrices. This compatibility is crucial for achieving uniform dispersion of nanoparticles within the polymer, leading to enhanced mechanical strength and thermal stability of the composites.
Organic Synthesis
Reagent in Synthesis
this compound serves as a versatile reagent in organic synthesis. It can be employed in various coupling reactions, such as:
- Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions, facilitating the formation of C-C bonds. This application is particularly significant in synthesizing complex organic molecules for pharmaceuticals and agrochemicals .
- Functionalization of Aromatic Compounds : The chlorosilane moiety allows for nucleophilic substitution reactions, enabling the introduction of various functional groups onto aromatic rings, which is valuable in drug development and synthesis of fine chemicals.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that compounds synthesized from this silane demonstrate activity against various bacterial strains, including resistant pathogens . This makes it a candidate for further exploration in developing new antimicrobial agents.
Drug Delivery Systems
The compound's silane functionality can be exploited in drug delivery systems where it serves as a linker or modifier for drug carriers. Its ability to form stable bonds with biomolecules enhances the efficacy and targeting capabilities of therapeutic agents.
Case Studies
Mechanism of Action
The mechanism of action of chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane depends on its specific application. In organic synthesis, the compound acts as a reagent or intermediate, participating in various chemical reactions through its reactive chloro and fluorenyl groups. In catalysis, it functions as a ligand, coordinating to metal centers and influencing the reactivity and selectivity of the catalytic process.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Below is a comparative analysis of structurally related organosilicon compounds:
Key Differences and Research Findings
Steric Effects :
- The tert-butyl groups in the target compound create greater steric bulk compared to linear alkyl chains (e.g., Chloro(hexyl)dimethylsilane) or planar aromatic systems (e.g., 9-Chloro-9-phenyl-9-silafluorene). This steric shielding enhances its utility in stabilizing reactive metal centers in catalysis .
- In contrast, Chloro(chloromethyl)dimethylsilane lacks bulky substituents, making it more reactive in nucleophilic substitution reactions .
9-Chloro-9-phenyl-9-silafluorene exhibits extended π-conjugation due to its silafluorene core, making it suitable for applications in organic electronics .
Synthetic Utility: Difluorenylsilane derivatives (e.g., Bis(9-methylfluoren-9-yl)dimethylsilane) are noted for strong C-H···π interactions, which influence their crystallographic packing . Similar interactions may occur in the target compound but are modulated by the tert-butyl substituents. The target compound’s synthesis likely parallels methods used for ω-chloro-PDMS derivatives, where functionalization with bulky terminating agents is critical .
Data Table: Thermal and Reactivity Metrics
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and purifying chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or silane coupling reactions. For example, fluorenyl lithium intermediates can react with chlorodimethylsilane derivatives under inert conditions. Purification often employs column chromatography (silica gel) or recrystallization using non-polar solvents like hexane. Structural analogs, such as bis(9-methylfluoren-9-yl)dimethylsilane, have been synthesized via similar routes and characterized via X-ray crystallography . Safety protocols for handling reactive silanes (e.g., inert atmosphere, moisture exclusion) should align with guidelines for compounds like chloro(chloromethyl)dimethylsilane .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent integration and steric effects from tert-butyl groups.
- X-ray Crystallography : Essential for resolving steric hindrance and confirming the fluorenyl-silane geometry. SHELX programs (e.g., SHELXL) are widely used for structure refinement, particularly for fluorenyl derivatives .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Methodological Answer : Chlorosilanes are moisture-sensitive and release HCl upon hydrolysis. Use Schlenk-line techniques under nitrogen/argon, and wear appropriate PPE (gloves, goggles). Storage should follow protocols for similar silanes, such as chloro(chloromethyl)dimethylsilane, which emphasize anhydrous conditions and secondary containment .
Advanced Research Questions
Q. How can computational methods (e.g., TDDFT) predict and explain the photophysical properties of derivatives of this compound?
- Methodological Answer : Time-dependent density functional theory (TDDFT) simulations can model electronic transitions in fluorenyl-silane complexes. For example, substituent effects on platinum-fluorenyl complexes were analyzed by comparing TDDFT-predicted absorption bands with experimental UV-vis spectra. Electron-withdrawing groups (e.g., NO) redshift absorption due to enhanced charge-transfer character, while electron-donating groups (e.g., NPh) increase MLCT contributions .
Q. How do steric and electronic effects of the 3,6-ditert-butyl groups influence intermolecular interactions in crystalline phases?
- Methodological Answer : The bulky tert-butyl groups enforce distorted geometries, reducing π-π stacking and promoting C-H···π interactions. Crystal structures of related difluorenylsilanes reveal intra- and intermolecular interactions stabilized by steric bulk, which can be quantified via Hirshfeld surface analysis . Comparative studies with less hindered analogs (e.g., unsubstituted fluorenylsilanes) highlight these effects.
Q. How can researchers reconcile discrepancies between computational predictions and experimental data (e.g., emission spectra)?
- Methodological Answer : Discrepancies often arise from approximations in solvent effects or excited-state dynamics. For platinum-fluorenyl complexes, TDDFT simulations underestimated MLCT contributions in emission spectra, necessitating hybrid QM/MM approaches to incorporate solvation . Systematic validation with variable-temperature luminescence studies can isolate environmental effects.
Q. What experimental designs are optimal for studying the compound’s stability under catalytic or photolytic conditions?
- Methodological Answer : Use a split-plot design to test variables like light intensity, solvent polarity, and temperature. For photostability, UV-vis monitoring under controlled irradiation (e.g., using a xenon lamp) quantifies degradation kinetics. Reference methodologies from photophysical studies on fluorenyl-metal complexes, which employ time-resolved spectroscopy and mass spectrometry to track decomposition pathways .
Q. How can substituent modification at the fluorenyl moiety tune reactivity for applications in materials science?
- Methodological Answer : Substituents alter electronic density and steric profiles. For example, electron-deficient groups (e.g., Cl, NO) enhance charge-transfer efficiency in optoelectronic materials, as seen in platinum complexes with reverse saturable absorption (RSA) properties. Systematic synthesis of analogs with varying substituents, followed by cyclic voltammetry and transient absorption spectroscopy, identifies structure-property trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
